2-Methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structural features, which include a pyridazine core substituted with a piperidine moiety. Pyridazinones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. The compound's potential applications span various fields, including pharmacology and organic synthesis.
The classification of 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one falls under organic compounds, specifically heterocycles due to the presence of nitrogen atoms in the ring structure. It is often synthesized through multi-step organic reactions, utilizing various reagents and conditions to achieve the desired molecular architecture. The compound has been studied for its pharmacological properties, particularly in anti-inflammatory and analgesic activities .
The synthesis of 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one typically involves several key steps:
The molecular formula for 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one is . The compound features a pyridazine ring with a methyl group at position 2 and a piperidine ring at position 6.
Key properties include:
2-Methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one can undergo various chemical transformations:
The mechanism of action for 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one is primarily associated with its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways. By binding to these targets, the compound may modulate their activity, leading to therapeutic effects such as reduced inflammation or pain relief.
Research indicates that derivatives of pyridazinones exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes or other related pathways . Detailed studies on this specific compound are ongoing to elucidate its exact mechanism.
2-Methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one has garnered interest for its potential applications in medicinal chemistry, particularly:
The synthesis of the pyridazinone core in 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one leverages efficient multicomponent reactions (MCRs). A prominent approach involves the condensation of γ-keto acids with monosubstituted hydrazines under reflux conditions in ethanol, achieving high yields (>85%) [5]. For example, 4-(4-aminophenyl)-4-oxobutanoic acid reacts with methylhydrazine to form 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for further functionalization. Alternative routes utilize substituted acetophenones reacting with glyoxylic acid in acetic acid, followed by cyclization with hydrazine hydrate to afford 6-aryl-3-pyridazinones [4]. These one-pot strategies minimize purification steps and enhance atom economy. Recent innovations include microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields above 80% [9].
Table 1: Key Multicomponent Cyclization Methods for Pyridazinone Synthesis
Starting Materials | Conditions | Product | Yield (%) |
---|---|---|---|
γ-Keto acid + Methylhydrazine | Reflux, EtOH, 4h | 2-Methyl-6-aryl-4,5-dihydropyridazin-3(2H)-one | 85–92 |
Substituted acetophenone + Glyoxylic acid | AcOH, then N₂H₄·H₂O, reflux | 6-Aryl-3-pyridazinone | 70–78 |
p-Substituted acetophenone + Glyoxylic acid | Microwave, 150°C, 15 min | 6-(4-Substitutedphenyl)pyridazin-3-one | 80–88 |
Integration of the piperidine moiety occurs via nucleophilic substitution at the C-4 position of the pyridazinone ring. Halogenated intermediates (e.g., 4-chloro-6-methylpyridazin-3(2H)-one) undergo displacement with piperidin-4-yl derivatives under mild basic conditions (K₂CO₃, DMF, 60°C) [6]. Alternatively, reductive amination protocols utilize 6-(piperidin-4-ylidene)pyridazinones with NaBH₄/AcOH to saturate the C-N bond, enhancing conformational stability [9]. For N-alkylation, 2-propargyl pyridazinones react with 4-aminopiperidines via copper-catalyzed azide-alkyne cycloaddition (CuAAC), introducing triazole-linked piperidine groups that improve metabolic stability [3]. Modifications at the piperidine nitrogen are common, with benzoyl or sulfonyl groups introduced using 2-methylbenzoyl chloride or aryl sulfonyl chlorides in dichloromethane with triethylamine [6].
Regioselective functionalization targets C-4, C-5, and N-2 positions of the pyridazinone ring. Electrophilic aromatic substitution (EAS) at C-4 is facilitated by electron-donating methyl groups, allowing bromination with Br₂/AcOH to yield 4-bromo-6-methyl derivatives for cross-coupling [7]. Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids then furnish 4-aryl-6-methylpyridazinones, crucial for modulating steric and electronic properties [3]. At N-2, alkylation proceeds selectively using alkyl halides (e.g., 2-chloroethylpiperidine) in acetone with Cs₂CO₃, avoiding O-alkylation byproducts [8]. For C-5 activation, directed ortho-metalation (DoM) with n-BuLi at −78°C generates lithiated intermediates that react with electrophiles (D₂O, CO₂), enabling isotopic labeling or carboxylic acid functionalization [9].
Stereocontrol at the piperidine C-4 position employs chiral catalysts. Asymmetric hydrogenation of 6-(pyridin-4-yl)pyridazin-3(2H)-one derivatives uses Ru-(S)-BINAP catalysts, achieving enantiomeric excess (ee) >95% for (R)-stereoisomers [9]. Kinetic resolution of racemic 4-(6-methyl-3-oxopyridazin-2(3H)-yl)piperidines leverages lipase enzymes (e.g., CAL-B) with vinyl acetate, resolving isomers with ee values of 88–99% [6]. Enantioselective reductive amination of ketopyridazinones with (S)-phenethylamine and NaBH(OAc)₃ yields chiral amines with de >90% [6] [9]. These methods are vital for synthesizing stereoisomers with distinct biological profiles, such as enhanced receptor binding.
Late-stage modifications optimize pharmacokinetic properties:
Table 2: Bioactivity-Oriented Post-Synthetic Modifications
Modification | Reagents/Conditions | Property Enhanced | Application Example |
---|---|---|---|
Nitro Reduction | Pd/C, H₂, EtOAc, 25°C | Aniline intermediate for functionalization | COX-2 inhibitor precursors [2] |
Hydrochloride Salt Formation | HCl gas in Et₂O | Aqueous solubility | Antihypertensive agents [8] |
Piperidine Acylation | 2-Methylbenzoyl chloride, Et₃N | Lipophilicity & membrane permeability | MYC modulators [3] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0